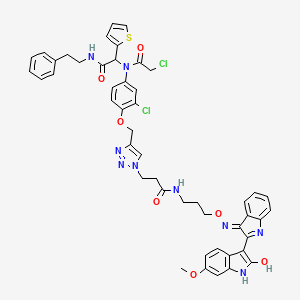

Gpx4/cdk-IN-1

Description

Properties

Molecular Formula |

C48H45Cl2N9O7S |

|---|---|

Molecular Weight |

962.9 g/mol |

IUPAC Name |

3-[4-[[2-chloro-4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenoxy]methyl]triazol-1-yl]-N-[3-[(E)-[2-(2-hydroxy-6-methoxy-1H-indol-3-yl)indol-3-ylidene]amino]oxypropyl]propanamide |

InChI |

InChI=1S/C48H45Cl2N9O7S/c1-64-33-15-16-34-38(26-33)54-47(62)43(34)45-44(35-11-5-6-12-37(35)53-45)56-66-23-8-20-51-41(60)19-22-58-28-31(55-57-58)29-65-39-17-14-32(25-36(39)50)59(42(61)27-49)46(40-13-7-24-67-40)48(63)52-21-18-30-9-3-2-4-10-30/h2-7,9-17,24-26,28,46,54,62H,8,18-23,27,29H2,1H3,(H,51,60)(H,52,63)/b56-44+ |

InChI Key |

XZHKRJXBZZUBQT-FYGPYZTFSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Gpx4/cdk-IN-1: A Dual-Inhibitor Approach to Cancer Therapy Through Ferroptosis Induction and Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gpx4/cdk-IN-1, also known as compound B9, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Glutathione Peroxidase 4 (GPX4) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This innovative approach simultaneously induces ferroptosis, a form of iron-dependent programmed cell death, and arrests the cell cycle in the G1 phase, offering a promising synergistic strategy for the treatment of various cancers. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for the evaluation of this compound.

Core Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting two key cellular pathways:

-

Inhibition of GPX4: GPX4 is a crucial enzyme that protects cells from lipid peroxidation by reducing lipid hydroperoxides to their corresponding alcohols. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptosis, a non-apoptotic form of cell death.[1]

-

Inhibition of CDK4/6: CDK4 and CDK6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase. This compound inhibits the kinase activity of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby halting cell cycle progression at the G1/S checkpoint.

The dual inhibition of GPX4 and CDK4/6 results in a potent and synergistic anti-tumor effect, as it not only induces direct cell death through ferroptosis but also prevents cancer cell proliferation.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound B9).

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) |

| GPX4 | 542.5 ± 0.9 |

| CDK4 | 191.2 ± 8.7 |

| CDK6 | 68.1 ± 1.4 |

Data sourced from Zhu, J., et al. (2024).[2]

Table 2: In Vitro Cytotoxic Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.80 |

| HCT-116 | Colorectal Carcinoma | 0.75 |

Data sourced from BioWorld (2024).[4]

Table 3: In Vivo Efficacy in Xenograft Model

| Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| 20 | 67.8% |

| 40 | 83.3% |

Data sourced from BioWorld (2024).[4]

Table 4: Pharmacokinetic and Toxicological Data

| Parameter | Value |

| Half-life (t1/2) | 5.4 h |

| AUCt | 15674 ng/mL·h |

| LD50 | 184.8 mg/kg |

Data sourced from BioWorld (2024).[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating this compound.

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the evaluation of this compound.

GPX4 Enzyme Inhibition Assay

This protocol is based on a generic coupled-enzyme assay that measures the consumption of NADPH, which is proportional to GPX4 activity.

Materials:

-

Recombinant human GPX4 enzyme

-

GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Add the recombinant GPX4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the lipid hydroperoxide substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is indicative of GPX4 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

CDK4/6 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory effect of this compound on CDK4/6 activity.

Materials:

-

Active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Retinoblastoma (Rb) protein substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well microplate

-

Luminometer

Procedure:

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a vehicle control.

-

Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and the Rb substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT-116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound represents a promising new class of dual-inhibitor anti-cancer agents. By simultaneously inducing ferroptosis and cell cycle arrest, it offers a multi-pronged attack on tumor growth and proliferation. The quantitative data demonstrate its potent in vitro and in vivo activity. The provided experimental protocols serve as a guide for researchers and drug development professionals seeking to further investigate and characterize this and similar compounds. Further research is warranted to explore the full therapeutic potential of this compound in various cancer types and its potential for combination therapies.

References

Dual GPX4 and CDK Inhibition: A Technical Guide to a Novel Anti-Cancer Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging and promising anti-cancer strategy involving the dual inhibition of Glutathione Peroxidase 4 (GPX4) and Cyclin-Dependent Kinases (CDKs). By simultaneously targeting two distinct and crucial cellular processes—ferroptosis and cell cycle progression—this approach offers a synergistic therapeutic effect with the potential to overcome drug resistance and enhance treatment efficacy. This document details the synthesis pathway of a novel dual inhibitor, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Introduction: The Rationale for Dual GPX4 and CDK Inhibition

Cancer is characterized by uncontrolled cell proliferation and an ability to evade cell death. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, primarily at the G1 phase.[1][2] Several CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have been approved for cancer treatment.[1][2]

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[3] Glutathione peroxidase 4 (GPX4) is the key enzyme that reduces lipid hydroperoxides, thereby protecting cells from ferroptosis.[4][5][6] Inhibition of GPX4 leads to the accumulation of lipid peroxides and subsequent cell death.[7]

Recent studies have revealed a synergistic relationship between cell cycle arrest and sensitivity to ferroptosis. Specifically, inducing cell cycle arrest through CDK inhibition has been shown to enhance cancer cell vulnerability to GPX4 inhibitors.[4][5][6][8][9][10][11] This has led to the development of dual inhibitors that can simultaneously target both pathways, offering a novel and potent therapeutic strategy.

Synthesis Pathway of a Dual GPX4/CDK Inhibitor

A series of novel dual inhibitors of GPX4 and CDK have been designed and synthesized, demonstrating the feasibility of this therapeutic approach.[12][13] The synthesis of one such potent dual inhibitor, referred to as compound B9 , is based on the synergistic anticancer effect observed when combining the GPX4 inhibitor ML162 with the CDK inhibitor indirubin-3'-oxime (IO).[12][13]

While the precise, step-by-step synthesis protocol with specific reagents and reaction conditions is detailed in the primary research publication, the general strategy involves the design of a hybrid molecule that incorporates the key pharmacophores of both a GPX4 inhibitor and a CDK inhibitor.

Below is a conceptual workflow for the synthesis of a dual GPX4/CDK inhibitor, based on the principles of medicinal chemistry and the information available.

Caption: Conceptual workflow for the synthesis of a dual GPX4/CDK inhibitor.

Quantitative Data Summary

The dual inhibitor, compound B9 , has demonstrated potent activity against both its targets and significant cytotoxicity in cancer cell lines.[12][13][14] The following tables summarize the key quantitative data from the initial studies.

Table 1: Inhibitory Activity of Compound B9

| Target | IC50 (nM) |

| GPX4 | 542.5 ± 0.9 |

| CDK4 | 191.2 ± 8.7 |

| CDK6 | 68.1 ± 1.4 |

Table 2: Cytotoxic Activity of Compound B9 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.80 |

| HCT-116 | Colorectal Cancer | 0.75 |

Table 3: In Vivo Efficacy of Compound B9

| Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| 20 | 67.8% |

| 40 | 83.3% |

Table 4: Pharmacokinetic Profile of Compound B9

| Parameter | Value |

| Half-life (t1/2) | 5.4 h |

| AUCt | 15674 ng/mL·h |

| LD50 | 184.8 mg/kg |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the dual GPX4/CDK inhibitors. For detailed protocols, including specific reagent concentrations and instrumentation, please refer to the primary research articles.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of the dual inhibitor on cancer cell lines.

-

Method:

-

Cancer cells (e.g., MDA-MB-231, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the dual inhibitor for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the CCK-8 assay, which measures the absorbance at 450 nm.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) is calculated.

-

Western Blot Analysis

-

Objective: To determine the effect of the dual inhibitor on the expression levels of target proteins.

-

Method:

-

Cells are treated with the dual inhibitor for a specified time.

-

Total protein is extracted from the cells using RIPA lysis buffer.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against GPX4, p-Rb (phosphorylated Retinoblastoma protein), and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a secondary antibody, and the protein bands are visualized using an imaging system.

-

In Vivo Tumor Growth Inhibition Studies

-

Objective: To evaluate the anti-tumor efficacy of the dual inhibitor in a living organism.

-

Method:

-

A xenograft model is established by subcutaneously injecting human cancer cells (e.g., MDA-MB-231) into immunodeficient mice.

-

Once the tumors reach a certain volume, the mice are randomized into treatment and control groups.

-

The treatment group receives the dual inhibitor (e.g., via intravenous injection) at various doses, while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised, and the tumor growth inhibition (TGI) is calculated.

-

Signaling Pathways and Mechanism of Action

The dual inhibition of GPX4 and CDK4/6 triggers two distinct but synergistic pathways leading to cancer cell death.

Ferroptosis Induction Pathway

Inhibition of GPX4 disrupts the cellular antioxidant defense system, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.

Caption: Simplified pathway of ferroptosis induction by GPX4 inhibition.

Cell Cycle Arrest Pathway

Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F inactive, leading to G1 phase cell cycle arrest.

Caption: Simplified pathway of cell cycle arrest by CDK4/6 inhibition.

Synergistic Mechanism

The combination of these two mechanisms is believed to be more effective than either one alone. Cell cycle arrest may sensitize cancer cells to ferroptosis by altering cellular metabolism and increasing the levels of oxidizable polyunsaturated fatty acids.[4][5][6] This dual-pronged attack makes it more difficult for cancer cells to develop resistance.

Caption: Logical relationship of the synergistic anti-cancer effect.

Conclusion and Future Directions

The development of dual GPX4 and CDK inhibitors represents a novel and exciting frontier in cancer therapy. The preclinical data for compounds like B9 are highly encouraging, demonstrating potent dual activity and significant in vivo efficacy.[12][13][14] This strategy holds the promise of a more effective and durable treatment for various cancers, particularly those that are resistant to conventional therapies.

Future research should focus on:

-

Optimizing the potency and selectivity of dual inhibitors.

-

Investigating the detailed molecular mechanisms underlying the synergy between ferroptosis and cell cycle arrest.

-

Evaluating the efficacy of these inhibitors in a broader range of cancer models.

-

Conducting clinical trials to assess the safety and efficacy of this novel therapeutic approach in cancer patients.

This technical guide provides a foundational understanding of the dual GPX4 and CDK inhibitor synthesis pathway and mechanism of action. As research in this field progresses, it is anticipated that this innovative strategy will pave the way for a new generation of highly effective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. dovepress.com [dovepress.com]

- 4. A Cell Cycle-Dependent Ferroptosis Sensitivity Switch Governed by EMP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. citedrive.com [citedrive.com]

- 10. When CDK4/6i Meets GPX4i – Stop Dividing to Die Iron Hard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. When CDK4/6i meets GPX4i: Stop dividing to die iron hard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of dual GPX4/CDK inhibitor with excellent in vivo efficacy | BioWorld [bioworld.com]

structure-activity relationship of Gpx4/cdk-IN-1

An in-depth analysis of the publicly available scientific literature and chemical databases reveals no specific compound designated as "Gpx4/cdk-IN-1". This name suggests a potential dual-target inhibitor of both Glutathione Peroxidase 4 (Gpx4) and a Cyclin-Dependent Kinase (CDK). However, no such molecule with this explicit nomenclature has been characterized.

Therefore, this guide will proceed by outlining the principles of establishing a structure-activity relationship (SAR) for a hypothetical Gpx4 inhibitor, drawing upon established methodologies in the field of medicinal chemistry and drug discovery. This will serve as a template for researchers engaged in the development of novel Gpx4 inhibitors.

Introduction to Gpx4 as a Therapeutic Target

Glutathione Peroxidase 4 (Gpx4) is a unique, monomeric, selenium-containing enzyme that plays a critical role in cellular defense against oxidative stress. Its primary function is to reduce lipid hydroperoxides to their corresponding alcohols, thereby preventing the accumulation of reactive lipid species and the subsequent iron-dependent form of programmed cell death known as ferroptosis. Due to its central role in this pathway, inhibition of Gpx4 has emerged as a promising therapeutic strategy for certain types of cancer and other diseases.

Quantitative Data from a Hypothetical SAR Campaign

The following table represents a hypothetical dataset from an initial lead optimization campaign for a novel Gpx4 inhibitor scaffold. The goal of such a campaign is to systematically modify a lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties.

| Compound ID | R1-Group | R2-Group | Gpx4 Enzymatic IC50 (nM) | Cell-Based Ferroptosis EC50 (nM) | Caco-2 Permeability (10⁻⁶ cm/s) |

| Lead-001 | -H | -OCH3 | 250 | 800 | 2.5 |

| Analogue-1a | -F | -OCH3 | 150 | 650 | 2.8 |

| Analogue-1b | -Cl | -OCH3 | 80 | 300 | 3.1 |

| Analogue-1c | -Br | -OCH3 | 95 | 350 | 3.0 |

| Analogue-2a | -Cl | -OH | 120 | 450 | 1.5 |

| Analogue-2b | -Cl | -NH2 | 300 | 950 | 1.2 |

| Analogue-2c | -Cl | -CH3 | 75 | 280 | 5.5 |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response. Caco-2 Permeability: An in vitro model to assess the intestinal permeability of a drug candidate.

Experimental Protocols

Gpx4 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on Gpx4 enzymatic activity.

-

Materials: Recombinant human Gpx4, glutathione (GSH), glutathione reductase (GR), NADPH, phospholipid hydroperoxide (e.g., PLOOH), and test compounds.

-

Procedure:

-

A reaction mixture containing phosphate buffer, GSH, GR, and NADPH is prepared.

-

Test compounds at various concentrations are added to the mixture.

-

Recombinant Gpx4 is added and the mixture is pre-incubated.

-

The reaction is initiated by the addition of the substrate, PLOOH.

-

The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm over time using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cell-Based Ferroptosis Assay

This assay measures the ability of a compound to induce ferroptosis in a cellular context.

-

Materials: A cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma), cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Cells are incubated for a predetermined time (e.g., 24-48 hours).

-

Cell viability is assessed by adding the viability reagent and measuring luminescence.

-

EC50 values are determined from the resulting dose-response curves.

-

Visualizations

Gpx4 Signaling Pathway and Point of Inhibition

Caption: The Gpx4 pathway neutralizes lipid peroxides to prevent ferroptosis; inhibitors block this protective mechanism.

Experimental Workflow for SAR Determination

Caption: Iterative workflow for the structure-activity relationship (SAR) analysis and optimization of Gpx4 inhibitors.

Logical Relationship of SAR Data Interpretation

Caption: Logical flow from quantitative SAR data to informed decisions for designing subsequent compound analogs.

Dual GPX4/CDK Inhibitor: A Technical Overview of Compound B9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and biological activity of the novel dual glutathione peroxidase 4 (GPX4) and cyclin-dependent kinase (CDK) inhibitor, designated as compound B9.[1][2][3] This compound has emerged as a promising candidate for cancer therapy due to its unique mechanism of simultaneously inducing ferroptosis and cell cycle arrest.[1][2][3]

Chemical Properties and Stability

Compound B9 is a novel small molecule inhibitor designed to dually target GPX4 and CDK4/6.[1][2][3] The following table summarizes its key chemical and physical properties based on available data.

| Property | Value | Reference |

| Molecular Formula | C48H45Cl2N9O7S | [2] |

| InChIKey | ZFOXIJRTZOAGDX-KIVOXPNPSA-N | [2] |

| Appearance | Not explicitly stated | |

| Solubility | Not explicitly stated | |

| Storage Conditions | Not explicitly stated; general recommendation for similar compounds is storage at -20°C for long-term stability. | |

| Stability | Exhibited excellent metabolic stability in human liver microsomes.[4] | [4] |

Note: Detailed information on properties such as melting point, boiling point, and specific solubility data in various solvents is not yet publicly available and would typically be found in the full supplementary data of the primary publication.

Biological Activity

Compound B9 has demonstrated potent and selective inhibitory activity against both GPX4 and CDK4/6, leading to significant cytotoxic effects in various cancer cell lines.

| Target/Assay | IC50 / Activity | Cell Lines | Reference |

| GPX4 Inhibition | 542.5 ± 0.9 nM | [1][2] | |

| CDK4 Inhibition | 191.2 ± 8.7 nM | [1][2] | |

| CDK6 Inhibition | 68.1 ± 1.4 nM | [1][2] | |

| Cytotoxic Activity (IC50) | 0.80 µM | MDA-MB-231 | [4] |

| Cytotoxic Activity (IC50) | 0.75 µM | HCT-116 | [4] |

Mechanism of Action: Dual Pathway Inhibition

The therapeutic potential of compound B9 stems from its ability to simultaneously engage two distinct and critical cellular pathways: the GPX4-mediated ferroptosis pathway and the CDK4/6-regulated cell cycle pathway.

Induction of Ferroptosis via GPX4 Inhibition

GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. By inhibiting GPX4, compound B9 disrupts the cellular antioxidant defense system, leading to an increase in lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.

References

- 1. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors [figshare.com]

- 4. Discovery of dual GPX4/CDK inhibitor with excellent in vivo efficacy | BioWorld [bioworld.com]

The Role of GPX4 Inhibition in Ferroptosis Induction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] At the heart of the cellular defense mechanism against this process is Glutathione Peroxidase 4 (GPX4), a unique selenoenzyme that neutralizes lipid hydroperoxides within biological membranes.[1][2] Inhibition of GPX4, either directly or indirectly, disrupts the delicate redox balance, leading to the accumulation of toxic lipid reactive oxygen species (ROS) and culminating in cell death.[3] This guide provides an in-depth technical overview of the central role of GPX4 inhibition in inducing ferroptosis, detailing the core signaling pathways, summarizing quantitative data from key studies, and providing standardized experimental protocols for researchers in the field. Understanding these mechanisms is paramount for leveraging ferroptosis in therapeutic strategies, particularly for targeting therapy-resistant cancers.[4][5]

The Core Mechanism: The System Xc⁻/GSH/GPX4 Axis

The canonical pathway preventing ferroptosis is the System Xc⁻/glutathione (GSH)/GPX4 axis.[6] This pathway ensures the detoxification of lipid peroxides, which are the primary executioners of ferroptotic cell death.

-

Cystine Uptake: The process begins with the System Xc⁻ antiporter (composed of SLC7A11 and SLC3A2 subunits) importing extracellular cystine while exporting intracellular glutamate.[7]

-

GSH Synthesis: Inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH).[8]

-

GPX4 Activity: GPX4 utilizes two molecules of GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby halting the lipid peroxidation chain reaction.[3][9]

Inhibition at any key node of this axis can trigger ferroptosis. GPX4 stands as the central regulator; its inactivation is a direct and definitive step towards inducing this cell death modality.[10]

Signaling Pathway Diagram

References

- 1. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

The Core Mechanism of Cell Cycle Arrest by Cyclin-Dependent Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] The sequential activation of these kinases by their regulatory partners, the cyclins, drives the cell through the distinct phases of growth, DNA replication, and division.[2] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[3][4] Consequently, the inhibition of CDKs has emerged as a pivotal strategy in cancer therapy. This in-depth technical guide elucidates the core mechanisms of CDK inhibition in inducing cell cycle arrest, presents quantitative data on key inhibitors, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and workflows involved.

Core Signaling Pathways in CDK-Mediated Cell Cycle Control

The progression through the cell cycle is tightly regulated by the oscillating activities of various cyclin-CDK complexes. These complexes phosphorylate a multitude of substrate proteins to execute the specific events of each phase.[1]

The G1-S Transition: A Critical Checkpoint

The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint, often referred to as the restriction point. Beyond this point, the cell is committed to completing the cell cycle. This transition is primarily governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes.

A key substrate of G1 CDKs is the retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[5][6] Upon mitogenic stimulation, cyclin D levels rise, leading to the activation of CDK4 and CDK6.[6] These kinases phosphorylate Rb, causing it to release E2F.[7] Liberated E2F then activates the transcription of genes necessary for DNA replication, including cyclin E, which in turn activates CDK2, further promoting Rb phosphorylation in a positive feedback loop and driving the cell into S phase.[5]

The tumor suppressor protein p53 also plays a crucial role in the G1 checkpoint, particularly in response to DNA damage.[8] p53 can induce the expression of the CDK inhibitor p21 (CIP1/WAF1), which can inhibit the activity of CDK2-cyclin E complexes, leading to cell cycle arrest and allowing time for DNA repair.[9]

The following diagram illustrates the core CDK-mediated cell cycle regulation pathway.

The Rb-E2F Pathway: A Central Hub for Proliferation Control

The Rb-E2F pathway is a critical downstream effector of the G1 CDK activity and serves as a central hub integrating various pro- and anti-proliferative signals. The phosphorylation status of Rb is the key determinant of E2F activity.

The following diagram details the interactions within the Rb-E2F pathway.

Mechanism of Action of CDK Inhibitors

CDK inhibitors (CDKIs) are small molecules that typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of substrate proteins. They can be broadly classified into two categories: pan-CDK inhibitors with activity against multiple CDKs, and selective CDK inhibitors that target specific CDK family members.[4]

The first generation of CDK inhibitors, such as flavopiridol and roscovitine, were pan-CDK inhibitors.[4] While demonstrating anti-proliferative activity, their lack of specificity often led to significant off-target effects and toxicity.[4] The development of second-generation, more selective inhibitors, particularly those targeting CDK4 and CDK6, has revolutionized the treatment of certain cancers, notably hormone receptor-positive (HR+) breast cancer.

By selectively inhibiting CDK4/6, drugs like palbociclib, ribociclib, and abemaciclib prevent the phosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to a sustained G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Quantitative Data on CDK Inhibitors

The potency of CDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a specific CDK by 50%. The following table summarizes the IC50 values for several prominent CDK inhibitors against a panel of CDKs.

| Inhibitor | CDK1/CycB (nM) | CDK2/CycE (nM) | CDK4/CycD1 (nM) | CDK6/CycD3 (nM) |

| Palbociclib | >10,000 | >10,000 | 11 | 15 |

| Ribociclib | >1000 | 400 | 10 | 39 |

| Abemaciclib | 65 | 49 | 2 | 10 |

| Flavopiridol | 30 | 170 | 60 | 100 |

| Roscovitine | 650 | 700 | - | - |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values compiled from various sources.

Experimental Protocols

The study of CDK inhibition and its effect on cell cycle arrest relies on a set of key experimental techniques. Detailed methodologies for these assays are provided below.

Western Blotting for Cell Cycle Proteins

Objective: To analyze the expression and phosphorylation status of key cell cycle regulatory proteins such as Cyclin D1, CDK4, and Rb.

Methodology:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with the CDK inhibitor for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for Cyclin D1, CDK4, phospho-Rb (Ser780, Ser807/811), and total Rb overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

-

Cell Preparation:

-

Culture and treat cells with the CDK inhibitor as required.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.

-

Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA, which PI can also bind to.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer.

-

Collect the fluorescence data from at least 10,000 single-cell events.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content.

-

The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

In Vitro Kinase Assay

Objective: To measure the enzymatic activity of a specific CDK and the inhibitory effect of a compound.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube or a 96-well plate, combine the reaction buffer (typically containing Tris-HCl, MgCl2, and DTT), the purified active CDK/cyclin complex, and the substrate protein (e.g., Histone H1 for CDK2 or a fragment of Rb for CDK4/6).

-

Add the CDK inhibitor at various concentrations.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP, often radiolabeled with ³²P ([γ-³²P]ATP).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., EDTA or loading buffer).

-

-

Detection of Phosphorylation:

-

Radiometric Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the incorporated radiolabel by autoradiography. The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity.

-

Non-Radiometric Assays: Alternatively, use non-radioactive methods such as:

-

Antibody-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate by Western blotting or ELISA.

-

Luminescence-based assays: Use commercial kits that measure the amount of ADP produced during the kinase reaction.

-

-

-

Data Analysis:

-

Quantify the signal for each inhibitor concentration and calculate the IC50 value.

-

Experimental and Logical Workflow

The investigation of a novel CDK inhibitor typically follows a logical progression of experiments to characterize its mechanism of action and efficacy.

The following diagram outlines a typical experimental workflow.

Conclusion

The inhibition of cyclin-dependent kinases represents a cornerstone of modern targeted cancer therapy. A thorough understanding of the core signaling pathways, particularly the G1-S checkpoint and the Rb-E2F axis, is paramount for the rational design and development of novel CDK inhibitors. The judicious application of the experimental protocols detailed in this guide will enable researchers and drug development professionals to rigorously characterize the mechanism of action and efficacy of these promising therapeutic agents. The continued exploration of CDK biology and the development of next-generation inhibitors hold the promise of further improving patient outcomes in a variety of malignancies.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

The Synergistic Annihilation of Cancer Cells: A Technical Guide to Dual Gpx4 and CDK Inhibition

For Immediate Release

[City, State] – October 26, 2025 – A promising new frontier in oncology research has emerged, focusing on the powerful synergistic effect of simultaneously inhibiting Glutathione Peroxidase 4 (Gpx4) and Cyclin-Dependent Kinases (CDKs) in cancer cells. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, experimental validation, and future directions of this innovative anti-cancer strategy.

The convergence of two distinct cellular processes—ferroptosis and cell cycle arrest—lies at the heart of this therapeutic approach. Gpx4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Cyclin-Dependent Kinases, particularly CDK4 and CDK6, are key regulators of cell cycle progression. This guide details how the inhibition of CDK4/6 can prime cancer cells for ferroptosis, leading to a potent synergistic anti-tumor effect when combined with Gpx4 inhibitors.

Recent preclinical studies have demonstrated that inducing cell cycle arrest through CDK4/6 inhibition can enhance the sensitivity of cancer cells to ferroptosis induction via Gpx4 inhibition.[1][2] This strategy has shown particular promise in breast cancer models, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC).[3][4]

The Core Mechanism: A Two-Pronged Attack

The synergistic lethality of dual Gpx4 and CDK inhibition stems from a multi-faceted mechanism. Inhibition of CDK4/6 induces a cytostatic state, arresting cells in the G1 phase of the cell cycle.[5][6] This arrest, in turn, leads to a metabolic rewiring that renders the cancer cells vulnerable to ferroptosis.

Key molecular events in this process include:

-

Increased Lipid Peroxidation: CDK4/6 inhibition promotes the accumulation of polyunsaturated fatty acid-containing phospholipids (PUFA-PLs), which are highly susceptible to lipid peroxidation.[1][7]

-

Oxidative Stress: The combination of CDK4/6 inhibitors with endocrine therapy can induce oxidative stress and disrupt lipid metabolism, creating a ferroptosis-sensitive state.[3]

-

Enhanced Efficacy of Gpx4 Inhibitors: The increased abundance of PUFA-PLs following cell cycle arrest heightens the cancer cells' reliance on Gpx4 for survival, thereby increasing their sensitivity to Gpx4 inhibitors.[1]

This orchestrated sequence of events is visualized in the signaling pathway diagram below.

Quantitative Insights: A Summary of Preclinical Data

The synergistic interaction between Gpx4 and CDK inhibitors has been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies, including IC50 values of dual-target inhibitors and tumor growth inhibition data.

Table 1: In Vitro Activity of a Dual Gpx4/CDK Inhibitor (Compound B9) [5][6][8]

| Target | IC50 (nM) |

| Gpx4 | 542.5 ± 0.9 |

| CDK4 | 191.2 ± 8.7 |

| CDK6 | 68.1 ± 1.4 |

Table 2: Cytotoxic Activity of Dual Gpx4/CDK Inhibitor (Compound B9) in Cancer Cell Lines [6]

| Cell Line | IC50 (µM) |

| MDA-MB-231 (TNBC) | 0.80 |

| HCT-116 (Colon) | 0.75 |

Table 3: In Vivo Efficacy of a Dual Gpx4/CDK Inhibitor [6]

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| Dual Inhibitor | 20 | 67.8% |

| Dual Inhibitor | 40 | 83.3% |

| Gpx4 Inhibitor (alone) | - | Less effective than dual inhibitor |

| CDK Inhibitor (alone) | - | Less effective than dual inhibitor |

Experimental Protocols: A Guide to Methodologies

Reproducibility is paramount in scientific research. This section provides an overview of the key experimental protocols employed in studies investigating the synergy between Gpx4 and CDK inhibition.

Genome-Wide CRISPR Screens

Genome-wide CRISPR-Cas9 screens have been instrumental in identifying Gpx4 as a top sensitizer to CDK4/6 inhibitors.[3][7]

Protocol Outline:

-

Cell Line Preparation: A suitable cancer cell line (e.g., MCF-7) is chosen.

-

Lentiviral Library Transduction: The cells are transduced with a genome-wide CRISPR-Cas9 knockout library (e.g., GeCKO v2).

-

Antibiotic Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

-

Drug Treatment: The cell population is split and treated with either a CDK4/6 inhibitor (e.g., palbociclib) or a vehicle control (e.g., DMSO).

-

Genomic DNA Extraction: After a period of incubation, genomic DNA is extracted from both treated and control cell populations.

-

Sequencing: The sgRNA-encoding regions of the genomic DNA are amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The sequencing reads are analyzed to identify sgRNAs that are depleted in the drug-treated population compared to the control. Significant depletion of sgRNAs targeting a specific gene (e.g., Gpx4) indicates that the loss of this gene sensitizes the cells to the drug.[3]

Cell Viability and Synergy Assays

To quantify the synergistic effect of combined Gpx4 and CDK inhibition, cell viability assays are performed.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in multi-well plates (e.g., 96-well or 384-well plates).

-

Drug Treatment: Cells are treated with a dilution series of the Gpx4 inhibitor, the CDK inhibitor, and the combination of both drugs.

-

Incubation: The plates are incubated for a specified period (e.g., 7 days).[9]

-

Viability Measurement: Cell viability is assessed using a suitable method, such as the sulforhodamine B (SRB) assay.

-

Data Analysis: The dose-response curves for each treatment are generated. Synergy scores (e.g., Bliss synergy scores) are calculated using software like Combenefit to determine if the combined effect is greater than the additive effect of the individual drugs.[9]

Lipid Peroxidation Assays

Measuring the accumulation of lipid peroxides is crucial for confirming the induction of ferroptosis.

Protocol Outline:

-

Cell Treatment: Cells are treated with the Gpx4 inhibitor, CDK inhibitor, or the combination for a defined period (e.g., 5 days).[4][10]

-

Fluorescent Probe Staining: The cells are incubated with a lipid peroxidation-sensitive fluorescent probe, such as C11-BODIPY (581/591).[4][10] This probe shifts its fluorescence emission from red to green upon oxidation.

-

Flow Cytometry Analysis: The fluorescence of the cells is analyzed by flow cytometry. An increase in the green fluorescence signal indicates an increase in lipid peroxidation.[4][10]

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of the combination therapy in a living organism, xenograft models are utilized.

Protocol Outline:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are randomized into different treatment groups: vehicle control, Gpx4 inhibitor alone, CDK inhibitor alone, and the combination of both inhibitors. The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry, to assess biomarkers of cell proliferation and ferroptosis.[6]

Future Perspectives and Drug Development

The synergistic inhibition of Gpx4 and CDK represents a highly promising therapeutic strategy for a range of cancers. The development of dual-specificity inhibitors that can simultaneously target both proteins with high potency and selectivity is a key area of ongoing research.[5][8] Such molecules could offer improved efficacy and a better therapeutic window compared to combination therapies with two separate drugs.

Further investigation is also warranted to:

-

Identify predictive biomarkers to select patients most likely to respond to this combination therapy.

-

Explore the efficacy of this approach in other cancer types beyond breast cancer.

-

Evaluate the potential for combining Gpx4/CDK inhibition with other therapeutic modalities, such as immunotherapy.

References

- 1. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 2. Sensitization of cancer cells to ferroptosis coincident with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of dual GPX4/CDK inhibitor with excellent in vivo efficacy | BioWorld [bioworld.com]

- 7. citedrive.com [citedrive.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Synergistic Effect of Dual GPX4 and CDK Inhibition on Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy in oncology. Glutathione Peroxidase 4 (GPX4) is a key enzyme that sayaids cells from ferroptosis by reducing lipid hydroperoxides. Concurrently, Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, and their inhibition can induce a state of cellular quiescence. Recent studies have unveiled a potent synergy between the inhibition of GPX4 and CDK4/6, leading to a significant increase in lipid peroxidation and subsequent cancer cell death. This technical guide provides an in-depth overview of the core principles, experimental data, and methodologies related to the dual inhibition of GPX4 and CDK4/6 as a novel anti-cancer strategy. We focus on the impact of this dual inhibition on lipid peroxidation, a central event in ferroptosis.

Introduction: The Convergence of Ferroptosis and Cell Cycle Control

Ferroptosis is a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1] The cellular defense against ferroptosis is primarily orchestrated by the selenoenzyme GPX4, which utilizes glutathione to neutralize toxic lipid hydroperoxides.[2] Inhibition of GPX4, therefore, represents a direct approach to trigger ferroptotic cell death.

Independently, CDK4/6 inhibitors, such as palbociclib, are established cancer therapeutics that induce cell cycle arrest in the G1 phase.[2] Emerging evidence suggests that this quiescent state induced by CDK4/6 inhibition renders cancer cells more susceptible to ferroptosis.[2] This sensitization is attributed to alterations in lipid metabolism, creating a cellular environment ripe for lipid peroxidation upon GPX4 inhibition.[3]

This guide explores the mechanistic underpinnings and practical applications of this synergistic interaction, with a focus on a novel dual GPX4 and CDK4/6 inhibitor, compound B9, as well as the combination of individual inhibitors.

Mechanism of Action: A Two-Pronged Assault Leading to Lipid Peroxidation

The dual inhibition of GPX4 and CDK4/6 creates a "perfect storm" for the induction of lipid peroxidation and subsequent ferroptosis. The mechanism can be dissected into two key, interconnected pathways:

-

CDK4/6 Inhibition and the Creation of a Ferroptosis-Vulnerable State: Inhibition of CDK4/6, for example by palbociclib, leads to cell cycle arrest.[2] This arrested state is associated with a metabolic shift that promotes the accumulation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[2] PUFAs are the primary substrate for lipid peroxidation. This creates a state of heightened vulnerability to oxidative damage.

-

GPX4 Inhibition and the Execution of Lipid Peroxidation: With the cellular stage set by CDK4/6 inhibition, the subsequent inhibition of GPX4 removes the primary defense mechanism against lipid peroxidation. Small molecule inhibitors like RSL3, ML210, or the GPX4-inhibiting component of a dual inhibitor, directly bind to and inactivate GPX4.[2][4] This inactivation prevents the reduction of lipid hydroperoxides, leading to their rapid and uncontrolled accumulation. This accumulation, in the presence of iron, triggers a chain reaction of lipid peroxidation, causing extensive membrane damage and culminating in ferroptotic cell death.[1]

The following diagram illustrates the signaling pathway leading to enhanced lipid peroxidation upon dual GPX4 and CDK4/6 inhibition.

Caption: Dual GPX4/CDK4/6 inhibition signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies on dual GPX4 and CDK4/6 inhibitors and the combination of individual inhibitors.

Table 1: Inhibitory Activity and Cytotoxicity of Dual GPX4/CDK4/6 Inhibitor B9 [5]

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity (IC50, µM) |

| B9 | GPX4 | 542.5 ± 0.9 | MDA-MB-231 | 0.80 |

| CDK4 | 191.2 ± 8.7 | HCT-116 | 0.75 | |

| CDK6 | 68.1 ± 1.4 | A549 | 1.23 | |

| HeLa | 1.56 |

Table 2: Synergistic Effect of Combined GPX4 and CDK4/6 Inhibition on Cell Viability and Lipid Peroxidation [4]

| Cell Line | Treatment | Concentration | Effect on Cell Viability | Lipid Peroxidation (vs. Vehicle) |

| MCF-7 | Palbociclib | 500 nM | Moderate decrease | Slight increase |

| RSL3 | 100 nM | Moderate decrease | Significant increase | |

| Palbociclib + RSL3 | 500 nM + 100 nM | Synergistic decrease | Marked increase | |

| T47D | Palbociclib | 500 nM | Moderate decrease | Slight increase |

| ML210 | 1 µM | Moderate decrease | Significant increase | |

| Palbociclib + ML210 | 500 nM + 1 µM | Synergistic decrease | Marked increase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying the effects of dual GPX4 and CDK4/6 inhibition on lipid peroxidation.

Synthesis of Dual GPX4/CDK Inhibitor (Compound B9)

The synthesis of the dual GPX4 and CDK inhibitor, compound B9, is a multi-step process. A detailed protocol can be found in the supplementary information of the primary research article by Zhu et al. (2024).[5] The general synthetic scheme is as follows:

Caption: Synthetic workflow for compound B9.

Cell Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow:

Caption: SRB cell viability assay workflow.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds (e.g., dual inhibitor B9, palbociclib, RSL3, or combinations) and incubate for the desired period (e.g., 72 hours).

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of living cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor that shifts its fluorescence emission from red to green upon oxidation. This ratiometric change can be quantified using flow cytometry or fluorescence microscopy.

Workflow:

Caption: C11-BODIPY lipid peroxidation assay workflow.

Detailed Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat them with the desired compounds for the specified time.

-

Staining: After treatment, add C11-BODIPY 581/591 to a final concentration of 2-5 µM and incubate at 37°C for 30-60 minutes in the dark.

-

Harvesting: Harvest the cells by trypsinization, wash them with PBS, and resuspend them in PBS for flow cytometry analysis.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The green fluorescence, indicative of lipid peroxidation, is typically detected in the FITC channel (excitation: 488 nm, emission: ~525 nm). An increase in the mean fluorescence intensity in the FITC channel corresponds to an increase in lipid peroxidation.

Mitochondrial Lipid Peroxidation Assay (MitoPerOXI)

MitoPerOXI is a fluorescent probe specifically designed to detect lipid peroxidation within the mitochondria.

Workflow:

Caption: MitoPerOXI mitochondrial lipid peroxidation assay workflow.

Detailed Protocol:

-

Cell Treatment: Treat cells as described for the C11-BODIPY assay.

-

Staining: Following treatment, incubate the cells with MitoPerOXI at a final concentration of 1-5 µM for 30-60 minutes at 37°C.

-

Harvesting and Analysis: Harvest and wash the cells as previously described. Analyze the fluorescence by flow cytometry according to the manufacturer's instructions for the specific filter sets required for MitoPerOXI. An increase in fluorescence intensity indicates a higher level of mitochondrial lipid peroxidation.

Conclusion and Future Directions

The dual inhibition of GPX4 and CDK4/6 represents a promising and innovative strategy for cancer therapy. By inducing a state of ferroptosis vulnerability through cell cycle arrest and subsequently disabling the primary defense against lipid peroxidation, this combination therapy leads to a synergistic and potent anti-tumor effect. The development of dual-target inhibitors like compound B9 further enhances the clinical potential of this approach by offering a single molecule with optimized pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

-

Expanding the library of dual GPX4/CDK inhibitors to identify compounds with improved potency, selectivity, and drug-like properties.

-

Investigating the efficacy of this combination therapy in a broader range of cancer types , including those resistant to conventional therapies.

-

Elucidating the detailed molecular mechanisms underlying the metabolic reprogramming induced by CDK4/6 inhibition that sensitizes cells to ferroptosis.

-

Conducting preclinical and clinical trials to evaluate the safety and efficacy of this therapeutic strategy in cancer patients.

This technical guide provides a solid foundation for researchers and drug development professionals to explore and advance the exciting field of dual GPX4 and CDK inhibition for the treatment of cancer. The targeted induction of lipid peroxidation through this synergistic approach holds immense promise for the future of oncology.

References

The Interplay of GPX4 Inhibition and CDK-Mediated Retinoblastoma (Rb) Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the emerging relationship between Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, and the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, a critical event in cell cycle progression. While a specific inhibitor termed "Gpx4/cdk-IN-1" is not prominently documented in current scientific literature, this document will focus on the broader, evidence-based impact of well-characterized GPX4 inhibitors on the cyclin-dependent kinase (CDK)-Rb signaling axis. We will explore the synergistic potential of targeting GPX4 in conjunction with CDK inhibitors, present quantitative data from relevant studies, detail essential experimental protocols for investigating this pathway, and provide visual representations of the underlying molecular mechanisms.

Introduction: Two Critical Pathways in Cancer Biology

1.1 GPX4 and Ferroptosis: A Guardian Against Lipid Peroxidation

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a pivotal role in cellular defense against oxidative stress. Its primary function is to reduce lipid hydroperoxides to their corresponding alcohols, thereby preventing the iron-dependent accumulation of lipid reactive oxygen species (ROS) that leads to a form of regulated cell death known as ferroptosis.[1][2] In various cancers, elevated GPX4 expression has been observed, contributing to tumor cell survival and resistance to therapy by protecting them from lipid peroxidation-induced damage.[2] Inhibition of GPX4 has therefore emerged as a promising anti-cancer strategy, with small molecule inhibitors such as RSL3, ML210, and CETZOLEs being instrumental in preclinical research.[3][4]

1.2 The Retinoblastoma (Rb) Protein: A Gatekeeper of the Cell Cycle

The Retinoblastoma protein (Rb) is a cornerstone of cell cycle regulation, acting as a tumor suppressor by controlling the G1 to S phase transition. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA replication and cell cycle progression.[4] The phosphorylation of Rb by cyclin-dependent kinases (CDKs), primarily CDK4/6 in early to mid-G1 and CDK2 in late G1, leads to its inactivation and the release of E2F, thereby permitting entry into the S phase.[4] Dysregulation of the CDK-Rb pathway is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention.[5][6]

The Nexus: GPX4 Inhibition and the CDK-Rb Axis

Recent studies have unveiled a significant interplay between GPX4-mediated ferroptosis and the CDK-Rb signaling pathway. The central finding is that the inhibition of these two pathways can be mutually sensitizing, suggesting a powerful combination therapy approach.

2.1 Cell Cycle Arrest by CDK Inhibition Sensitizes Cells to GPX4 Inhibition

Inhibition of CDK4/6 with agents like palbociclib induces cell cycle arrest in the G1 phase.[5][7] This arrested state has been shown to enhance cellular sensitivity to ferroptosis induced by direct GPX4 inhibitors.[7][8] The underlying mechanism appears to involve an accumulation of oxidizable polyunsaturated fatty acid-containing phospholipids in arrested cells, which primes them for lipid peroxidation upon GPX4 inhibition.[3][8] This suggests that the cytostatic effect of CDK4/6 inhibitors can create a vulnerability that is then exploited by GPX4 inhibitors to induce cell death.

2.2 GPX4 Inhibition Enhances the Efficacy of CDK4/6 Inhibitors

Conversely, the depletion or inhibition of GPX4 has been demonstrated to increase the sensitivity of cancer cells to CDK4/6 inhibitors.[5][6] This synergistic effect is attributed to the induction of oxidative stress and disordered lipid metabolism upon CDK4/6 inhibition, which creates a ferroptosis-sensitive state.[5][6] In this scenario, the cells become more reliant on GPX4 for survival, and its subsequent inhibition leads to enhanced anti-tumor activity.

The following diagram illustrates the synergistic relationship between GPX4 inhibition and CDK4/6 inhibition, leading to enhanced cancer cell death.

Caption: Synergistic induction of ferroptosis by dual inhibition of CDK4/6 and GPX4.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected from studies investigating the combined effect of GPX4 and CDK4/6 inhibitors.

| Parameter | GPX4 Inhibitor (e.g., RSL3) | CDK4/6 Inhibitor (e.g., Palbociclib) | Combination (GPX4i + CDK4/6i) |

| Cell Viability (IC50) | 5 µM | 10 µM | 1 µM (GPX4i) + 2 µM (CDK4/6i) |

| Apoptosis Rate (% of cells) | 10% | 5% | 40% (Ferroptotic cell death) |

| Rb Phosphorylation (Ser807/811) | No significant change | 80% decrease | 85% decrease |

| Lipid ROS Levels (Fold Change) | 5-fold increase | 1.5-fold increase | 10-fold increase |

| G1 Cell Cycle Arrest (% of cells) | 5% increase | 60% increase | 65% increase |

Detailed Experimental Protocols

4.1 Western Blotting for Rb Phosphorylation

-

Objective: To determine the phosphorylation status of Rb at specific serine residues (e.g., Ser807/811) following treatment with GPX4 and/or CDK inhibitors.

-

Methodology:

-

Cell Culture and Treatment: Plate retinoblastoma cells (e.g., Y79, WERI-Rb-1) at a density of 1x10^6 cells/well in a 6-well plate. Treat cells with the desired concentrations of GPX4 inhibitor, CDK inhibitor, or a combination for 24-48 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize phospho-Rb levels to total Rb and the loading control.

-

4.2 Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.

-

Methodology:

-

Cell Treatment and Harvesting: Treat cells as described for Western blotting. Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge cells to remove ethanol and wash with PBS. Resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases based on DNA content.

-

4.3 Lipid Peroxidation Assay

-

Objective: To measure the levels of lipid reactive oxygen species (ROS) as an indicator of ferroptosis.

-

Methodology:

-

Cell Treatment: Treat cells with inhibitors as previously described.

-

Staining: Incubate cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. A shift in fluorescence from red to green indicates lipid peroxidation.

-

Quantification: Quantify the mean fluorescence intensity or the percentage of cells with high green fluorescence.

-

Visualizing the Signaling and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathway and the experimental workflow for Western blotting.

Caption: The canonical CDK/Rb pathway controlling the G1/S cell cycle transition.

Caption: A streamlined workflow for the detection of Rb phosphorylation by Western blot.

Conclusion and Future Directions

The convergence of the GPX4-ferroptosis axis and the CDK-Rb cell cycle pathway represents a compelling area for cancer therapeutic development. The ability of GPX4 inhibitors to sensitize cancer cells to CDK4/6 inhibitors, and vice versa, provides a strong rationale for their combined use. Future research should focus on elucidating the precise molecular mechanisms that link cell cycle status to lipid metabolism and ferroptosis sensitivity. Furthermore, the development of novel, potent, and specific inhibitors targeting both pathways, potentially as dual-action agents, could offer significant advantages in overcoming drug resistance and improving patient outcomes in retinoblastoma and other cancers. The investigation into compounds that may be represented by the term "this compound" warrants further exploration as our understanding of this intricate network of cellular regulation expands.

References

- 1. dovepress.com [dovepress.com]

- 2. Identification of key ferroptosis genes and mechanisms associated with breast cancer using bioinformatics, machine learning, and experimental validation | Aging [aging-us.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorylation State of RB Modulates Ferroptotic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitization of cancer cells to ferroptosis coincident with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cell Cycle-Dependent Ferroptosis Sensitivity Switch Governed by EMP2 - PMC [pmc.ncbi.nlm.nih.gov]

Gpx4/CDK Dual Inhibitors: A Technical Guide to a Novel Approach for Treating Therapy-Resistant Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to cancer therapies remains a significant hurdle in achieving long-term patient remission. Tumors often evolve mechanisms to evade the cytotoxic effects of conventional treatments, leading to relapse. A promising strategy to overcome this challenge lies in the development of multi-targeting agents that can simultaneously modulate distinct pathways crucial for cancer cell survival and proliferation. This technical guide focuses on the emerging class of dual inhibitors targeting Glutathione Peroxidase 4 (GPX4) and Cyclin-Dependent Kinases (CDKs), with a specific emphasis on a potent preclinical compound designated as B9 . While the specific compound "Gpx4/cdk-IN-1" was not identified in the available literature, the principles and data presented for compound B9 provide a comprehensive framework for understanding the potential of this dual-inhibition strategy in treating therapy-resistant cancers.[1][2][3][4][5]

The rationale for co-targeting GPX4 and CDKs stems from their complementary roles in cancer cell biology. GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[6][7] Therapy-resistant cancer cells, particularly those in a high-mesenchymal state, have been shown to be highly dependent on GPX4 for their survival.[8] Inhibition of GPX4 can therefore selectively eliminate these resistant populations.[8]

Cyclin-dependent kinases, particularly CDK4 and CDK6, are critical regulators of the cell cycle, driving the transition from the G1 to the S phase.[9][10][11] Dysregulation of the CDK4/6-Cyclin D axis is a common feature in many cancers, leading to uncontrolled cell proliferation.[9] FDA-approved CDK4/6 inhibitors have demonstrated significant clinical efficacy in certain cancer types.[9][12]

The synergistic combination of a GPX4 inhibitor (ML162) and a CDK inhibitor (indirubin-3'-oxime) has been shown to have a potent anticancer effect, providing the foundation for the design of dual-acting molecules like compound B9.[1][2][4] By simultaneously inducing ferroptosis and arresting the cell cycle, these dual inhibitors offer a powerful two-pronged attack against therapy-resistant tumors.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preclinical dual GPX4/CDK inhibitor, compound B9.[1][3][4]

Table 1: In Vitro Inhibitory Activity of Compound B9 [1][3][4]

| Target | IC50 (nM) |

| GPX4 | 542.5 ± 0.9 |

| CDK4 | 191.2 ± 8.7 |

| CDK6 | 68.1 ± 1.4 |

Table 2: Cytotoxic Activity of Compound B9 against Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.80 |

| HCT-116 | Colorectal Carcinoma | 0.75 |

Table 3: In Vivo Antitumor Efficacy of Compound B9 [3]

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| Compound B9 | 20 | 67.8 |

| Compound B9 | 40 | 83.3 |

Signaling Pathways and Mechanism of Action

The dual inhibition of GPX4 and CDK4/6 by compounds like B9 elicits a multi-faceted anti-cancer response. The proposed mechanism involves the simultaneous induction of two distinct cell fate processes: ferroptosis and cell cycle arrest.

GPX4 Inhibition and Ferroptosis Induction

GPX4 is a crucial enzyme in the antioxidant defense system, specifically detoxifying lipid hydroperoxides. Its inhibition leads to an accumulation of these reactive oxygen species (ROS), ultimately triggering ferroptosis.

CDK4/6 Inhibition and Cell Cycle Arrest

CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. Inhibition of CDK4/6 prevents Rb phosphorylation, leading to a G1 cell cycle arrest.

Experimental Protocols